PDK1 PIF-Pocket Binding Affinity: 2-(Dimethylphosphoryl)pyridin-3-yl Versus Non-Phosphorylated Pyridylmethanamine Analogs
[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine (annotated as RF4/Compound 4 in the primary literature) binds to the PIF allosteric pocket of human PDK1 with a dissociation constant (Kd) of 8.00 × 10³ nM (8 µM) and activates PDK1 catalytic activity with an EC50 of 2.00 × 10³ nM (2 µM), as measured by phosphor imager analysis using PIFtide substrate in the presence of [γ-³²P]-ATP after 1 hour [1]. In contrast, non-phosphorylated pyridin-3-ylmethanamine derivatives screened in HTS formats show IC50 values exceeding 5.00 × 10⁴ nM (>50 µM) across diverse targets, demonstrating negligible binding [2]. The ~25-fold difference in apparent affinity is attributed to the dimethylphosphoryl group, which structurally mimics the phosphate moiety of the natural PIFtide peptide ligand [3].
| Evidence Dimension | PDK1 PIF-pocket binding affinity |
|---|---|
| Target Compound Data | Kd = 8.00 × 10³ nM (8 µM); EC50 = 2.00 × 10³ nM (2 µM) for PDK1 activation |
| Comparator Or Baseline | Non-phosphorylated pyridin-3-ylmethanamine derivatives: IC50 > 5.00 × 10⁴ nM (>50 µM) in HTS screening |
| Quantified Difference | Apparent ≥ 25-fold affinity advantage conferred by dimethylphosphoryl group |
| Conditions | Human PDK1 catalytic activity assay, PIFtide substrate, 1 hr incubation, [γ-³²P]-ATP detection (target compound); general HTS conditions, pH 7.4, 23°C (comparator) |
Why This Matters
Procurement of the non-phosphorylated analog cannot substitute for this compound in PDK1 allosteric modulator research, as the dimethylphosphoryl group is the essential pharmacophore for PIF-pocket engagement.
- [1] BindingDB BDBM50125816 (CHEMBL1439113). Affinity Data: EC50 = 2.00E+3 nM (Activation of human PDK1 catalytic activity using PIFtide); Kd = 8.00E+3 nM (Displacement of PIFtide from human PDK1 PIF pocket by fluorescence polarization). View Source
- [2] BindingDB BDBM33452. Affinity Data: IC50 > 5.00E+4 nM. HTS screening of MLSCN library compounds at pH 7.4, 23°C. View Source
- [3] Rettenmaier TJ, Fan H, Karpiak J, Doak A, Sali A, Shoichet BK, Wells JA. Small-Molecule Allosteric Modulators of the Protein Kinase PDK1 from Structure-Based Docking. J Med Chem. 2015;58(20):8285-8291. PMID: 26443011. View Source
